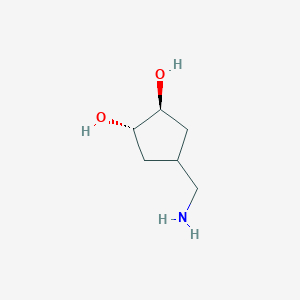
6-Fluoro-2-naphthimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-naphthimidamide is a fluorinated organic compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of a fluorine atom on the naphthalene ring, imparts distinct chemical and physical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-naphthimidamide typically involves the introduction of a fluorine atom into the naphthalene ring followed by the formation of the imidamide group. One common method involves the reaction of 6-fluoro-2-naphthoic acid with appropriate reagents to form the desired imidamide. The reaction conditions often include the use of catalysts and specific solvents to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-naphthimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the imidamide group to other functional groups.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted naphthimidamides .
Scientific Research Applications
6-Fluoro-2-naphthimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Industry: Utilized in the development of advanced materials with enhanced chemical stability and performance.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-naphthimidamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit dihydroorotate dehydrogenase, an enzyme critical for pyrimidine nucleotide biosynthesis. This inhibition leads to the depletion of nucleotide pools necessary for DNA and RNA synthesis, ultimately resulting in cancer cell death .
Comparison with Similar Compounds
- 6-Fluoro-2-naphthoic acid
- 6-Amidino-2-naphthol methanesulfonate
- Fluoroimidazoles
Comparison: 6-Fluoro-2-naphthimidamide stands out due to its unique combination of a fluorinated naphthalene ring and an imidamide group. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, while 6-Fluoro-2-naphthoic acid is primarily used as a precursor in synthesis, this compound’s imidamide group allows for more diverse chemical modifications and applications .
Properties
Molecular Formula |
C11H9FN2 |
|---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
6-fluoronaphthalene-2-carboximidamide |
InChI |
InChI=1S/C11H9FN2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H3,13,14) |
InChI Key |
MROSPVSSZGLHQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



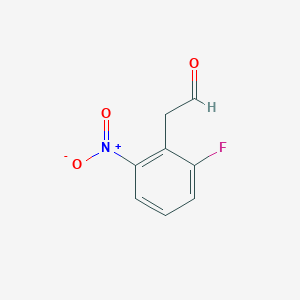
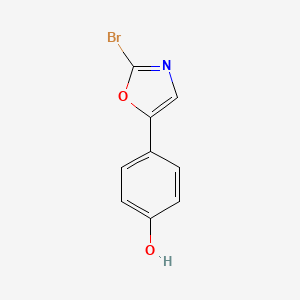


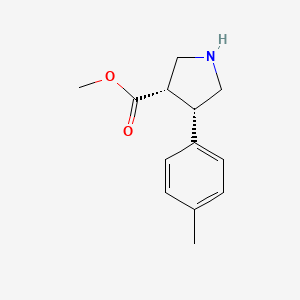

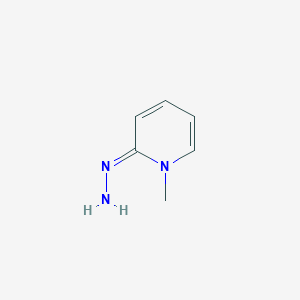

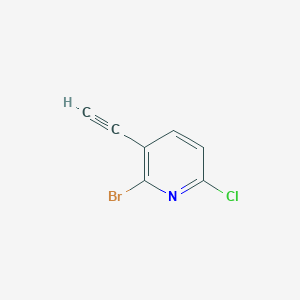
![4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12954093.png)

